
N-Sulfinyl-2,3,5,6-tetrafluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Sulfinyl-2,3,5,6-tetrafluoroaniline is an organosulfur compound with the formula C6H3F4NSO It is a derivative of aniline where the hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the amino group is modified with a sulfinyl group (NSO)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Sulfinyl-2,3,5,6-tetrafluoroaniline can be synthesized through the reaction of 2,3,5,6-tetrafluoroaniline with thionyl chloride (SOCl2) in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and involves the formation of an intermediate sulfinyl chloride, which then reacts with the aniline derivative to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-Sulfinyl-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfides or thiols.
Aplicaciones Científicas De Investigación
N-Sulfinyl-2,3,5,6-tetrafluoroaniline has several applications in scientific research:
Chemistry: It is used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which N-Sulfinyl-2,3,5,6-tetrafluoroaniline exerts its effects involves its ability to act as an electrophile in chemical reactions. The sulfinyl group (NSO) is highly reactive and can form stable intermediates with nucleophiles. This reactivity is due to the electron-withdrawing nature of the fluorine atoms, which increases the electrophilicity of the sulfinyl group .
Comparación Con Compuestos Similares
Similar Compounds
N-Sulfinylaniline: Similar structure but without the fluorine atoms on the benzene ring.
N-Sulfinyl-4-fluoroaniline: Contains a single fluorine atom on the benzene ring.
N-Sulfinyl-2,6-diethylbenzenamine: Contains ethyl groups instead of fluorine atoms.
Uniqueness
N-Sulfinyl-2,3,5,6-tetrafluoroaniline is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to other N-sulfinyl compounds. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
103614-94-4 |
|---|---|
Fórmula molecular |
C6HF4NOS |
Peso molecular |
211.14 g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluoro-3-(sulfinylamino)benzene |
InChI |
InChI=1S/C6HF4NOS/c7-2-1-3(8)5(10)6(4(2)9)11-13-12/h1H |
Clave InChI |
KFKOCYWIXOQMOH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)N=S=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
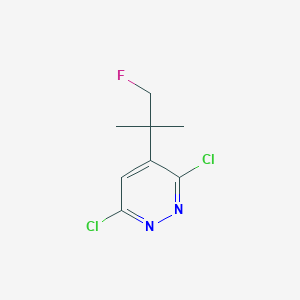


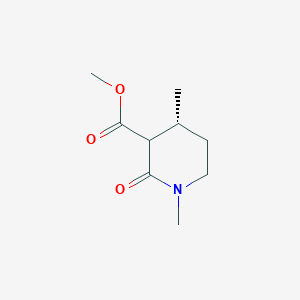

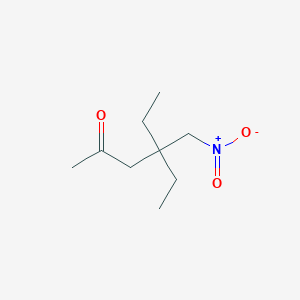
![4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14322196.png)
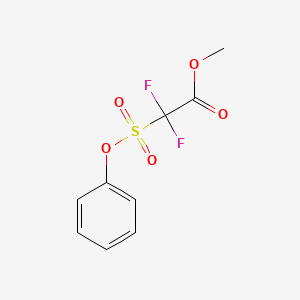
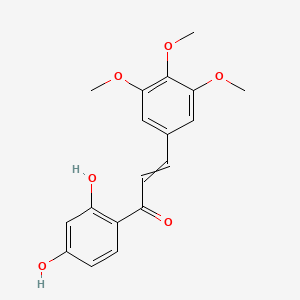
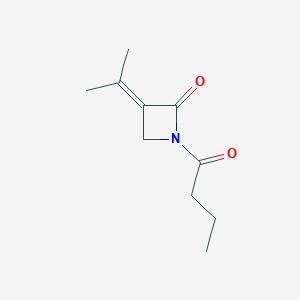
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
